1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid
Description
Structural Overview and Nomenclature
This compound represents a sophisticated molecular architecture that integrates three fundamental heterocyclic motifs into a cohesive structural framework. The compound exhibits a molecular formula of C₁₄H₁₆N₄O₃ with varying reported molecular weights ranging from 284.41 to 288.30 grams per mole, depending on the specific stereochemical configuration and measurement conditions. This molecular composition reflects the complex nature of the compound, incorporating multiple nitrogen-containing heterocycles that contribute to its unique chemical and biological properties.
The nomenclature of this compound follows systematic International Union of Pure and Applied Chemistry conventions, reflecting the hierarchical arrangement of its constituent heterocyclic components. The piperidine ring serves as the central scaffold, designated as the primary structural unit from which the carboxylic acid functionality extends at the 4-position. The pyridine ring system is connected to the piperidine nitrogen at the 1-position, specifically at the 2-position of the pyridine ring, creating a bridging linkage that maintains conformational flexibility while preserving electronic communication between the ring systems.
The oxadiazole moiety, specifically the 1,3,4-oxadiazole variant, is positioned at the 4-position of the pyridine ring and bears a methyl substituent at the 5-position. This particular oxadiazole regioisomer is distinguished by its unique electronic properties and biological activity profile compared to other oxadiazole variants such as 1,2,4-oxadiazoles or 1,2,5-oxadiazoles. The methyl substitution at the 5-position of the oxadiazole ring introduces steric and electronic effects that modulate the overall molecular properties and potential interactions with biological targets.
| Structural Component | Position | Chemical Role | Electronic Effect |
|---|---|---|---|
| Piperidine Ring | Central Scaffold | Conformational Flexibility | Basic Nitrogen Center |
| Carboxylic Acid | 4-Position of Piperidine | Hydrogen Bonding | Acidic Functionality |
| Pyridine Ring | 2-Position Connection | Aromatic Stabilization | Electron-Deficient System |
| 1,3,4-Oxadiazole | 4-Position of Pyridine | Bioisosteric Element | Electron-Withdrawing Group |
| Methyl Group | 5-Position of Oxadiazole | Steric Modulation | Electron-Donating Effect |
The three-dimensional architecture of this compound presents interesting conformational possibilities due to the rotational freedom around the nitrogen-carbon bonds connecting the heterocyclic systems. The piperidine ring adopts its characteristic chair conformation, while the pyridine and oxadiazole rings maintain their planar aromatic geometries. The spatial arrangement of these components creates potential binding sites and pharmacophoric regions that contribute to the compound's biological activity profile.
Historical Development in Heterocyclic Chemistry
The development of this compound represents the culmination of over a century of advances in heterocyclic chemistry, building upon foundational discoveries in each of its constituent ring systems. The historical trajectory of this compound's development reflects the progressive understanding of structure-activity relationships and the strategic combination of pharmacologically relevant heterocycles.
Piperidine, the central structural element of this compound, was first discovered in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational chemistry of this six-membered saturated nitrogen heterocycle. The name piperidine derives from the genus Piper, reflecting its natural origin from pepper plants. This early discovery laid the groundwork for understanding the chemical behavior and synthetic potential of six-membered nitrogen-containing rings.
The industrial production of piperidine developed significantly in the twentieth century, with the establishment of efficient synthetic routes such as the hydrogenation of pyridine over molybdenum disulfide catalysts. This advancement enabled the large-scale production of piperidine derivatives and facilitated their incorporation into more complex molecular architectures. The recognition of piperidine as a privileged scaffold in medicinal chemistry further accelerated research into piperidine-containing compounds.
Pyridine chemistry, representing another crucial component of the target compound, has been recognized as fundamentally important in aromatic heterocyclic chemistry since its discovery. The aromatic nature of pyridine, confirmed through nuclear magnetic resonance spectroscopy showing characteristic downfield chemical shifts similar to benzene, established pyridine as a key building block in pharmaceutical development. The electron-deficient nature of the pyridine ring, resulting from the electronegative nitrogen atom, creates unique reactivity patterns that distinguish it from benzene and other aromatic systems.
The development of oxadiazole chemistry represents a more recent advancement in heterocyclic science. The first report of 1,2,4-oxadiazoles with antiparasitic activity was published in 1966 by Ainsworth and colleagues, marking the beginning of systematic investigation into the biological potential of oxadiazole-containing compounds. The 1,3,4-oxadiazole variant, featured in the target compound, emerged as particularly significant due to its unique electronic properties and synthetic accessibility through various cyclization reactions.
| Timeline | Development | Scientific Impact | Synthetic Advancement |
|---|---|---|---|
| 1850-1852 | Piperidine Discovery | Foundation of Saturated Heterocycle Chemistry | Natural Product Degradation |
| Early 1900s | Pyridine Characterization | Aromatic Heterocycle Understanding | Industrial Synthesis Methods |
| 1960s | Oxadiazole Biological Activity | Pharmaceutical Applications | Systematic Cyclization Reactions |
| 1980s-1990s | Hybrid Molecule Development | Structure-Activity Relationships | Combinatorial Chemistry |
| 2000s-Present | Complex Heterocyclic Architectures | Multi-Target Drug Design | Advanced Synthetic Methodologies |
The convergence of these three heterocyclic systems into a single molecular entity represents the modern approach to drug design, where multiple pharmacophoric elements are strategically combined to achieve enhanced biological activity and selectivity. This approach reflects the evolution from simple heterocyclic compounds to complex multi-ring architectures that can interact with multiple biological targets simultaneously.
Significance of Piperidine-Oxadiazole-Pyridine Hybrid Architectures
The strategic combination of piperidine, oxadiazole, and pyridine moieties within this compound represents a paradigm shift in heterocyclic design toward multi-functional molecular architectures. These hybrid systems demonstrate significant advantages over traditional single-heterocycle compounds through their ability to simultaneously engage multiple biological targets and exhibit enhanced pharmacological profiles.
The piperidine component serves as a conformationally flexible scaffold that provides three-dimensional diversity to the overall molecular architecture. The saturated nature of the piperidine ring allows for chair-chair interconversion, creating dynamic conformational states that can adapt to different binding environments. This flexibility is particularly valuable in biological systems where induced-fit mechanisms are common. The basic nitrogen center of piperidine contributes to hydrogen bonding interactions and can exist in both protonated and neutral forms depending on physiological conditions.
The pyridine ring system introduces aromatic stabilization and electron-deficient character to the hybrid architecture. Unlike benzene, pyridine exhibits reduced electron density due to the electronegative nitrogen atom, making it susceptible to nucleophilic rather than electrophilic aromatic substitution reactions. This electronic nature allows pyridine-containing compounds to interact favorably with electron-rich regions of biological targets, particularly in enzyme active sites and receptor binding domains.
The 1,3,4-oxadiazole moiety functions as a bioisosteric replacement for traditional functional groups while introducing unique electronic and steric properties. The oxadiazole ring exhibits significant electron-withdrawing character due to the presence of two nitrogen atoms and one oxygen atom within the five-membered ring. This electron-deficient nature creates dipolar interactions with biological targets and can serve as a hydrogen bond acceptor through its nitrogen atoms.
Research findings demonstrate that oxadiazole-containing compounds exhibit diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific positioning of the oxadiazole ring within the hybrid architecture of the target compound allows for optimal spatial arrangement of pharmacophoric elements. The methyl substitution at the 5-position of the oxadiazole ring provides additional steric bulk that can enhance selectivity for specific biological targets.
| Heterocyclic Component | Pharmacophoric Contribution | Binding Interaction | Biological Advantage |
|---|---|---|---|
| Piperidine Ring | Conformational Flexibility | Hydrogen Bonding | Adaptive Binding |
| Carboxylic Acid | Ionic Interactions | Salt Bridge Formation | Enhanced Affinity |
| Pyridine Ring | Aromatic Interactions | π-π Stacking | Membrane Permeability |
| Oxadiazole Ring | Bioisosteric Properties | Dipolar Interactions | Metabolic Stability |
| Methyl Substitution | Steric Modulation | Hydrophobic Contacts | Target Selectivity |
The synthesis of such hybrid architectures requires sophisticated synthetic methodologies that can efficiently construct multiple heterocyclic rings while maintaining the integrity of each component. Modern synthetic approaches employ sequential cyclization reactions, coupling strategies, and protecting group methodologies to achieve the desired molecular complexity. The development of these synthetic routes has advanced the field of heterocyclic chemistry and expanded the accessible chemical space for drug discovery.
The pharmaceutical significance of piperidine-oxadiazole-pyridine hybrid architectures extends beyond simple additive effects of individual components. These systems demonstrate synergistic biological activities where the combination of heterocyclic elements produces enhanced potency, selectivity, and pharmacokinetic properties compared to individual components. This synergy arises from the complementary electronic and steric properties of each heterocyclic system working in concert to optimize biological interactions.
Properties
IUPAC Name |
1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-16-17-13(21-9)11-2-5-15-12(8-11)18-6-3-10(4-7-18)14(19)20/h2,5,8,10H,3-4,6-7H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCXNLCPURZCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=NC=C2)N3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring . The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Biological Activities
Recent studies have highlighted the biological significance of oxadiazole derivatives, including those similar to the compound . Here are key areas where this compound has shown promise:
Anticancer Activity
Several derivatives of oxadiazoles have been evaluated for their anticancer properties. For instance, compounds containing the oxadiazole ring have been shown to selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. A study indicated that certain oxadiazole derivatives exhibited nanomolar potency against specific cancer-related CAs, making them candidates for further development as anticancer agents .
Neurological Disorders
The compound's structural features suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that oxadiazole derivatives can affect tau protein aggregation, a hallmark of Alzheimer's pathology. The ability to modulate tau-mediated neurodegeneration positions these compounds as significant therapeutic agents .
Antimicrobial Properties
Oxadiazole derivatives have also been assessed for antimicrobial activity. A study reported the synthesis of various piperidine derivatives that demonstrated efficacy against bacterial strains and fungal pathogens, indicating that similar compounds could be explored for their antimicrobial properties .
Case Studies
Here are notable case studies that elucidate the applications of compounds related to 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid:
Mechanism of Action
The mechanism of action of 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key features of the target compound with its structural analogs:
¹TPSA (Topological Polar Surface Area) estimates based on functional group contributions.
Key Observations
Pyrimidine analogs () exhibit lower molecular weight and higher solubility (Log S: -2.5 vs. -3.2 for the target compound) due to reduced steric bulk .
Biological Relevance :
- Piperidine-4-carboxylic acid derivatives are frequently explored as kinase inhibitors or GPCR modulators due to their conformational flexibility and hydrogen-bonding motifs .
- The 5-methyl-1,3,4-oxadiazole moiety in the target compound may improve metabolic stability compared to ester or amide bioisosteres .
Biological Activity
1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid is a compound that incorporates the oxadiazole ring, known for its extensive biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by data tables and relevant case studies.
The molecular formula of the compound is with a molecular weight of 267.32 g/mol. Its structure features a piperidine ring substituted with a 5-methyl-1,3,4-oxadiazol-2-yl group and a pyridine moiety.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted the effectiveness of various oxadiazole derivatives against multiple bacterial strains:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 1a | E. coli | 8 |
| 1b | S. aureus | 4 |
| 1c | P. aeruginosa | 16 |
These compounds demonstrated strong inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, compounds derived from the oxadiazole scaffold have shown promising results in inhibiting cancer cell proliferation:
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 (Breast) | 10.38 |
| 5b | U-937 (Leukemia) | 12.50 |
| 5c | A549 (Lung) | 15.00 |
Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation .
Neuroprotective Effects
Recent studies have suggested that compounds with the oxadiazole structure may have neuroprotective properties. One study focused on the effects of these compounds in models of tauopathies such as Alzheimer's disease:
| Compound | Model | Effect |
|---|---|---|
| 6a | Neuroblastoma cells | Reduced tau phosphorylation |
| 6b | Primary neurons | Increased cell viability |
These findings indicate that derivatives of 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine can potentially mitigate neurodegenerative processes .
Study on Antitubercular Activity
A significant study evaluated a series of oxadiazole derivatives for their antitubercular activity against Mycobacterium tuberculosis. The most active compounds showed MIC values ranging from 4 to 8 µM against drug-resistant strains. Molecular docking studies revealed strong binding affinities to key mycobacterial enzymes involved in fatty acid biosynthesis .
Neuroprotective Study
In a study investigating neuroprotective effects, several oxadiazole derivatives were tested for their ability to protect neuronal cells from oxidative stress. The results indicated that certain compounds significantly reduced cell death and improved mitochondrial function in neuronal models exposed to neurotoxic agents .
Q & A
Q. Yield Optimization Table :
| Step | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂, XPhos | 40–100 | 5.5 | ~60–70* |
| 2 | HCl (36.5%) | 93–96 | 17 | >85* |
| *Yields estimated from analogous procedures in . |
Q. Critical Factors :
- Catalyst Loading : Higher Pd(OAc)₂ concentrations improve coupling efficiency but may increase impurities.
- Acid Concentration : Excess HCl accelerates hydrolysis but may degrade sensitive functional groups.
How can computational methods predict reactivity and optimize novel synthetic pathways?
Level: Advanced
Methodological Answer:
The ICReDD framework () combines quantum chemical calculations and data science to:
Reaction Path Search : Simulate intermediates and transition states to identify energetically favorable pathways.
Condition Screening : Machine learning models trained on experimental data (e.g., from ) predict optimal temperatures, catalysts, and solvents.
Case Study :
For the oxadiazole-pyridine coupling step, density functional theory (DFT) calculations could model Pd-ligand interactions to select XPhos over cheaper ligands, balancing cost and yield .
What analytical techniques ensure structural integrity and purity?
Level: Basic
Methodological Answer :
- HPLC : Quantify purity (>98% recommended) using C18 columns and UV detection at 254 nm (see for analogous HPLC protocols).
- NMR : Confirm regiochemistry of the oxadiazole ring (e.g., ¹H NMR: δ 8.5–9.0 ppm for pyridine protons; ).
- Mass Spectrometry : ESI-MS (expected [M+H]⁺ ≈ 315.3 g/mol; calculated from and ).
Data Cross-Validation : Discrepancies between theoretical and observed molecular weights may indicate incomplete hydrolysis or side reactions.
How do crystal structure analyses inform molecular interactions?
Level: Advanced
Methodological Answer :
Single-crystal X-ray diffraction () reveals:
- Conformation : Piperidine ring adopts a chair conformation, with the carboxylic acid group equatorial for hydrogen bonding.
- Packing Interactions : Oxadiazole N-atoms participate in π-π stacking with pyridine rings (distance ~3.5 Å), stabilizing the solid-state structure.
Q. Resolution Workflow :
- Design of Experiments (DoE) : Taguchi methods to isolate critical variables (e.g., temperature >90°C is essential for complete hydrolysis).
- In Situ Monitoring : ReactIR spectroscopy tracks ester-to-acid conversion in real time.
What handling and storage protocols ensure safety and reproducibility?
Level: Basic
Methodological Answer :
- Storage : Keep at -20°C under nitrogen (analogous to and ). Avoid moisture to prevent carboxylic acid dimerization.
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS Category 2B; ).
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before aqueous disposal (per ).
Q. Stability Data :
- pH Sensitivity : Stable in pH 2–6; degrades above pH 8 via oxadiazole ring hydrolysis.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
